molecular formula C28H34BrN7O2 B304956 2-[(2E)-2-({4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE

2-[(2E)-2-({4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE

Cat. No.: B304956
M. Wt: 580.5 g/mol
InChI Key: QPGWSBWJJHYJIC-NDZAJKAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-2-({4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound that combines a benzaldehyde derivative with a triazine hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 4-bromobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a suitable base and solvent. The resulting intermediate is then reacted with 4,6-dipiperidin-1-yl-1,3,5-triazine-2-hydrazine under controlled conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the aldehyde group, converting it to an alcohol.

    Substitution: The bromine atom in the benzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

2-[(2E)-2-({4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-({4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2E)-2-({4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C28H34BrN7O2

Molecular Weight

580.5 g/mol

IUPAC Name

N-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C28H34BrN7O2/c1-37-25-18-22(10-13-24(25)38-20-21-8-11-23(29)12-9-21)19-30-34-26-31-27(35-14-4-2-5-15-35)33-28(32-26)36-16-6-3-7-17-36/h8-13,18-19H,2-7,14-17,20H2,1H3,(H,31,32,33,34)/b30-19+

InChI Key

QPGWSBWJJHYJIC-NDZAJKAJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OCC5=CC=C(C=C5)Br

SMILES

COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OCC5=CC=C(C=C5)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OCC5=CC=C(C=C5)Br

Origin of Product

United States

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